N'-[(2-phenylbutanoyl)oxy]pyridine-4-carboximidamide
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Overview
Description
N’-[(2-phenylbutanoyl)oxy]pyridine-4-carboximidamide is a chemical compound with the molecular formula C16H17N3O2 and a molecular weight of 283.33 g/mol It is known for its unique structure, which includes a pyridine ring substituted with a carboximidamide group and a phenylbutanoyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-phenylbutanoyl)oxy]pyridine-4-carboximidamide typically involves a multi-step process. . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N’-[(2-phenylbutanoyl)oxy]pyridine-4-carboximidamide may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N’-[(2-phenylbutanoyl)oxy]pyridine-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and stability.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, including temperature, pH, and solvent choice, are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridinecarboximidamides .
Scientific Research Applications
N’-[(2-phenylbutanoyl)oxy]pyridine-4-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(2-phenylbutanoyl)oxy]pyridine-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridinecarboximidamides and phenylbutanoyl esters, such as:
- N’-[(2-phenylbutanoyl)oxy]pyridine-2-carboximidamide
- N’-[(2-phenylbutanoyl)oxy]pyridine-3-carboximidamide
Uniqueness
N’-[(2-phenylbutanoyl)oxy]pyridine-4-carboximidamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-2-14(12-6-4-3-5-7-12)16(20)21-19-15(17)13-8-10-18-11-9-13/h3-11,14H,2H2,1H3,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOHGUUBRIXWJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)ON=C(C2=CC=NC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C1=CC=CC=C1)C(=O)O/N=C(/C2=CC=NC=C2)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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